The compound is classified under heterocyclic compounds, specifically as a pyrrolidine derivative with an oxo group and an acetamide functionality. It is often associated with pharmaceutical research, particularly in the development of treatments for neurological disorders.
The synthesis of 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- can be achieved through several methods, primarily involving the formation of the pyrrolidine ring and subsequent functionalization. Key synthetic routes include:
The molecular structure of 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- features:
The stereochemistry at the 4-position (denoted as (4R)-) indicates that it possesses a specific three-dimensional arrangement that may influence its biological activity. The molecular formula can be represented as CHNO, and its molecular weight is approximately 204.23 g/mol.
The chemical reactivity of 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing analogs.
The mechanism of action for 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- is not fully elucidated but is believed to involve modulation of neurotransmitter systems. It may interact with receptors in the central nervous system, potentially influencing pathways related to epilepsy and other neurological disorders. Studies indicate that compounds within this class exhibit modulatory activity on neurotransmitter release and receptor binding .
Key physical and chemical properties include:
The compound's stability and solubility characteristics are crucial for its formulation in pharmaceutical applications.
1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)- has potential applications in:
Ongoing research aims to better understand its efficacy and safety profiles, paving the way for potential clinical applications in treating various neurological conditions .
The compound "1-Pyrrolidineacetamide, 2-oxo-4-phenyl-, (4R)-" is formally identified by the systematic IUPAC name (R)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. Its CAS Registry Number (949925-07-9) is validated through a check-digit algorithm, confirming its unique chemical identity [1]. The molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol [1] [5].
The stereochemical designation "(4R)" specifies the absolute configuration at the C4 position of the pyrrolidine ring, where a phenyl substituent induces chirality. This (R)-enantiomer is pharmacologically dominant, as established by asymmetric synthesis protocols and crystallographic analyses [1] [4]. The compound is often synonymously referenced as (R)-Phenylpiracetam, (R)-Phenotropil, or MRZ-9547 in pharmacological contexts [4] [9].
Table 1: Key Identifiers of (R)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Property | Value |
---|---|
IUPAC Name | (R)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
CAS Number | 949925-07-9 |
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
Synonyms | (R)-Phenylpiracetam; MRZ-9547; (R)-Phenotropil |
Stereospecificity and Pharmacological Implications
The (R)-enantiomer exhibits significantly enhanced bioactivity compared to its (S)-counterpart. For instance, (R)-Phenylpiracetam acts as a selective dopamine transporter (DAT) inhibitor (IC₅₀ = 14.5 μM), while the (S)-enantiomer shows 4–5-fold lower DAT affinity and negligible locomotor stimulation [4] [9]. This stereodivergence contrasts with non-chiral racetams like Piracetam (2-oxo-1-pyrrolidineacetamide), which lack stereocenters and display broader but weaker neuromodulatory effects [2] [3].
Structural Modifications and Clinical Applications
Racetam derivatives share a 2-oxopyrrolidine core but differ in C4/N1 substitutions, which dictate target selectivity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: